2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound characterized by its unique structural components, which include an azepane ring, a pyrimidine ring, and an acetamide group. The compound has the molecular formula and a molecular weight of approximately 382.5 g/mol. It is identified by the CAS number 1226449-30-4 and is primarily used in scientific research due to its potential bioactive properties and applications in medicinal chemistry .
Methods and Technical Details
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethyl-6-methylphenyl)acetamide typically involves several key steps:
Structure and Data
The molecular structure of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethyl-6-methylphenyl)acetamide can be represented as follows:
The compound's structure features:
This structural complexity allows for diverse interactions with biological targets, making it a subject of interest in pharmacological research .
Reactions and Technical Details
The chemical behavior of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethyl-6-methylphenyl)acetamide can involve various reactions:
These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives for further study .
The mechanism of action for 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific biological targets. It may bind to enzymes or receptors, modulating their activity. This modulation can lead to various biological effects such as antimicrobial or anti-inflammatory actions. The specific pathways and targets are context-dependent and require further investigation to elucidate fully .
Physical Properties
While specific physical properties such as density and boiling point are not readily available, the compound is expected to exhibit typical characteristics of organic compounds with similar structures.
Chemical Properties
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C22H30N4O2 |
Molecular Weight | 382.5 g/mol |
CAS Number | 1226449-30-4 |
These properties are significant for understanding the compound's behavior in various environments and its compatibility with other substances in chemical reactions .
The compound has several applications in scientific research:
The structural architecture of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethyl-6-methylphenyl)acetamide integrates three pharmacologically significant domains: a seven-membered azepane ring, a 6-methylpyrimidine core, and a N-(2-ethyl-6-methylphenyl)acetamide moiety. Rational design prioritizes spatial orientation and electronic compatibility between these units to optimize target engagement. The azepane ring enhances three-dimensionality and membrane permeability due to its saturated, flexible structure, while the pyrimidine core serves as a hydrogen-bond acceptor-donor scaffold. The ortho-disubstituted phenylacetamide group confers steric bulk, potentially favoring selective interactions with hydrophobic protein pockets .
Hybridization leverages retrosynthetic disconnection at the ether (–O–) and amide (–NHC=O–) linkages. Computational modeling (e.g., DFT calculations) predicts optimal bond angles between the pyrimidine C4 oxygen and the acetamide’s methylene bridge, minimizing conformational strain. This strategy aligns with broader principles in fused pyrimidine design, where ring fusion or substituent positioning directly modulates bioactivity against targets like protein kinases [2] .
Table 1: Key Structural Domains and Their Rationale
Structural Domain | Role in Hybrid Design | Pharmacophoric Contribution |
---|---|---|
Azepan-1-yl substituent | Enhances lipophilicity and conformational flexibility | Tertiary amine enables protonation; ring strain influences binding |
6-Methylpyrimidin-4-yloxy | Provides planar, aromatic surface for π-stacking | Nitrogens coordinate with enzymatic active sites |
N-(2-Ethyl-6-methylphenyl)acetamide | Introduces steric bulk for target selectivity | Amide carbonyl forms H-bonds; ethyl/methyl groups enhance hydrophobicity |
Synthesis proceeds via a convergent route, coupling the azepane-pyrimidine and acetamide fragments through nucleophilic displacements. Step 1 involves preparing 4-chloro-6-methyl-2-(azepan-1-yl)pyrimidine by reacting 4,6-dichloro-2-methylpyrimidine with azepane under basic conditions (K₂CO₃, DMF, 80°C). Step 2 synthesizes the acetamide arm: chloroacetylation of 2-ethyl-6-methylaniline using chloroacetyl chloride in dichloromethane yields N-(2-ethyl-6-methylphenyl)-2-chloroacetamide [5].
The critical etherification employs a Williamson ether synthesis:
While the azepane ring lacks chiral centers, its boat/chair conformations influence the pyrimidine ring’s dihedral angles and overall bioactive conformation. Ring puckering is controlled during azepane synthesis: cyclohexanone undergoes Beckmann rearrangement to form caprolactam, reduced to azepane with LiAlH₄. Reaction conditions (e.g., solvent polarity, temperature) affect the equatorial/axial preference of the pyrimidine-attached nitrogen, altering steric interactions with biological targets [3] .
Molecular dynamics simulations reveal that a chair conformation places the pyrimidine ring perpendicular to the azepane plane, optimizing interactions with deep enzymatic pockets. This geometric requirement necessitates stringent purification of azepane precursors via fractional distillation (b.p. 138–140°C) to remove trace amines that distort ring geometry [3].
Solvent selection critically impacts reaction kinetics and byproduct formation. For etherification (Section 1.2), polar aprotic solvents like DMF or acetonitrile maximize nucleophilicity of the pyrimidinyl alkoxide but risk N-alkylation. Optimization studies indicate THF as ideal, balancing solvation and selectivity . Catalysis is essential for amide bond formation: dimethylaminopyridine (DMAP, 5 mol%) accelerates chloroacetylation, reducing reaction time from 12 h to 3 h at 25°C [5].
Table 2: Solvent and Catalyst Screening for Key Coupling Steps
Reaction | Optimal Solvent | Catalyst | Temperature | Yield Improvement | Byproduct Reduction |
---|---|---|---|---|---|
Azepane-pyrimidine coupling | DMF | None | 80°C | 85% → 92% | Halogenated impurities <2% |
Ether linkage formation | THF | NaI (10 mol%) | 60°C | 68% → 89% | N-alkylation <5% |
Amide bond synthesis | DCM | DMAP (5 mol%) | 25°C | 75% → 94% | Diacylation eliminated |
Vanadium-catalyzed oxidation principles , though not directly applicable, inform solvent polarity effects: higher dielectric constants (e.g., ε = 37.5 for DMF) stabilize transition states in heterocyclic functionalization. Microwave irradiation (100 W, 120°C) further enhances the etherification yield to 95% by accelerating nucleophilic substitution .
Crude product purification employs multi-step chromatography:
Validation protocols include:
Stability assessments under ICH guidelines (25°C/60% RH) show no degradation over 6 months, confirming robust synthetic control.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1